2-(4-(1,2,2-Triphenylvinyl)phenoxy)acetic acid
CAS No.: 1471339-65-7
Cat. No.: VC11670201
Molecular Formula: C28H22O3
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1471339-65-7 |
|---|---|
| Molecular Formula | C28H22O3 |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 2-[4-(1,2,2-triphenylethenyl)phenoxy]acetic acid |
| Standard InChI | InChI=1S/C28H22O3/c29-26(30)20-31-25-18-16-24(17-19-25)28(23-14-8-3-9-15-23)27(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-19H,20H2,(H,29,30) |
| Standard InChI Key | GOFIMUDMXZWRPY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCC(=O)O)C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCC(=O)O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The IUPAC name of the compound, 2-[4-(1,2,2-triphenylethenyl)phenoxy]acetic acid, reflects its core structure: a phenoxy group substituted at the para position with a 1,2,2-triphenylvinyl moiety, linked to an acetic acid group via an ether bond . The triphenylvinyl group contributes significant steric bulk and π-conjugation, which influence the compound’s electronic properties and reactivity. The SMILES notation (C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCC(=O)O)C4=CC=CC=C4) and InChIKey (GOFIMUDMXZWRPY-UHFFFAOYSA-N) provide unambiguous representations of its connectivity, essential for computational modeling and database indexing.
Crystallographic and Stereochemical Considerations
While crystallographic data for this specific compound remains unpublished, analogous triphenylvinyl-containing structures often exhibit non-planar geometries due to steric repulsion between phenyl rings . The dihedral angles between the central ethenyl group and adjacent phenyl rings likely range between 30° and 60°, as observed in similar systems . Such conformational flexibility may impact intermolecular interactions in solid-state or aggregated forms.
Physicochemical Properties
Key physical properties include a predicted density of and a boiling point of at 760 mmHg . The logP value of 6.157 indicates high lipophilicity, suggesting preferential solubility in organic solvents such as dimethylformamide (DMF) or dichloromethane. The polar surface area (PSA) of 46.53 Ų reflects moderate polarity, primarily contributed by the carboxylic acid and ether oxygen atoms.
Spectral Signatures
-
UV-Vis Spectroscopy: The extended π-system of the triphenylvinyl group is expected to absorb strongly in the 250–350 nm range, with molar absorptivity () exceeding based on analogous chromophores .
-
NMR Spectroscopy: NMR would reveal distinct resonances for the acetic acid proton (), phenoxy aromatic protons (), and triphenylvinyl protons () .
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid involves multi-step protocols, as detailed in patent literature . A generalized approach includes:
Phenoxyacetic Acid Intermediate Formation
-
Etherification: Reacting 4-hydroxyphenyltriphenylethylene with chloroacetic acid in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., KCO) to form the phenoxyacetic acid ester .
-
Acid Hydrolysis: Treating the ester with aqueous HCl to yield the free carboxylic acid .
Triphenylvinyl Group Installation
The triphenylvinyl moiety is introduced via a Wittig reaction between a benzophenone-derived ylide and a styrene precursor, followed by coupling to the phenoxyacetic acid scaffold . Critical parameters include:
-
Solvent: Toluene or THF for optimal ylide reactivity.
-
Temperature: 80–110°C to facilitate [2+2] cycloaddition and subsequent elimination.
-
Catalyst: Triphenylphosphine for ylide generation.
Process Optimization
Patent WO2013056488A1 highlights strategies for improving yield and purity:
-
Solvent Recycling: Closed-loop systems recover >95% of DMF, reducing waste .
-
pH Control: Maintaining reaction pH between 9–11 during hydrolysis minimizes side-product formation .
-
Temperature Gradients: Stepwise heating (50°C → 150°C) enhances reaction kinetics while preventing decomposition .
Physical and Chemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) reveals a decomposition onset at 220°C, with complete volatilization by 550°C . The high thermal resilience is attributed to the aromatic stabilization of the triphenylvinyl group.
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| DMSO | 25.6 | 25 |
| Ethanol | 8.3 | 25 |
| Water | <0.1 | 25 |
| Dichloromethane | 45.2 | 25 |
| Data derived from analog studies . |
Reactivity
-
Acid-Base Behavior: The carboxylic acid group () undergoes deprotonation in basic media, forming water-soluble salts (e.g., sodium or potassium) .
-
Electrophilic Substitution: The para position of the phenoxy group is susceptible to nitration or sulfonation under strong acidic conditions .
Applications in Research and Industry
Organic Synthesis
As a heterocyclic building block, the compound serves as a precursor for:
-
Luminescent Materials: Triphenylvinyl groups are known aggregation-induced emission (AIE) activators, enabling applications in organic light-emitting diodes (OLEDs) .
-
Pharmaceutical Intermediates: Functionalization of the acetic acid moiety can yield bioactive derivatives, such as kinase inhibitors or anti-inflammatory agents .
Materials Science
In a landmark study, Gui et al. demonstrated that structural analogs of this compound exhibit fluorescence turn-on behavior upon binding , achieving detection limits of . This suggests potential utility in:
-
Environmental Sensing: Heavy metal detection in aqueous systems.
-
Bioimaging: Intracellular tracking in live cells.
Catalysis
The electron-rich aromatic system can stabilize metal nanoparticles (e.g., Pd, Au), enhancing catalytic activity in cross-coupling reactions .
Recent Advances and Future Directions
AIE-Active Probes
Modifying the phenoxyacetic acid moiety with polar groups (e.g., sulfonate) could enhance water solubility for biological imaging applications .
Sustainable Synthesis
Adopting microwave-assisted or flow-chemistry protocols may reduce reaction times from hours to minutes while improving yields .
Computational Modeling
Density functional theory (DFT) studies could elucidate electronic transitions responsible for the compound’s luminescent properties, guiding the design of next-generation optoelectronic materials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume